8-Methyl-2-(trifluoromethyl)quinoline physical properties
8-Methyl-2-(trifluoromethyl)quinoline physical properties
An In-depth Technical Guide to the Physical Properties of 8-Methyl-2-(trifluoromethyl)quinoline
Abstract
This technical guide provides a comprehensive analysis of the core physical and chemical properties of 8-Methyl-2-(trifluoromethyl)quinoline (CAS No: 1860-46-4). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's physicochemical characteristics, spectroscopic profile, and safe handling procedures. The introduction of a trifluoromethyl group at the 2-position and a methyl group at the 8-position of the quinoline scaffold imparts unique properties that are critical for its application in synthetic chemistry and materials science. This guide explains the causality behind experimental choices for property determination and provides self-validating, step-by-step protocols for key analytical procedures. All quantitative data is summarized in structured tables, and complex workflows are illustrated with diagrams to ensure clarity and practical utility in a laboratory setting.
Introduction and Molecular Overview
8-Methyl-2-(trifluoromethyl)quinoline is a substituted heterocyclic aromatic compound. The quinoline core is a prevalent scaffold in medicinal chemistry, and strategic functionalization allows for the fine-tuning of a molecule's biological and physical properties. The trifluoromethyl (CF₃) group is a particularly valuable substituent known to enhance metabolic stability, increase lipophilicity, and modify electronic characteristics, which can lead to improved binding affinity and bioavailability in drug candidates. The methyl group at the 8-position further influences the molecule's steric and electronic profile.
A thorough understanding of the physical properties of this compound is paramount for its effective use, from designing synthetic routes and purification strategies to formulating it for biological assays. This guide serves as a foundational reference for these endeavors.
Molecular Structure
The structural formula of 8-Methyl-2-(trifluoromethyl)quinoline is presented below.
Caption: Molecular structure of 8-Methyl-2-(trifluoromethyl)quinoline.
Physicochemical Properties
The core physical properties of 8-Methyl-2-(trifluoromethyl)quinoline are summarized in the table below. These values are essential for predicting the compound's behavior in various solvents and thermal conditions.
| Property | Value | Source(s) |
| CAS Number | 1860-46-4 | [1] |
| Molecular Formula | C₁₁H₈F₃N | [1] |
| Molecular Weight | 211.18 g/mol | [1] |
| Appearance | Data not consistently reported; likely an oil or low-melting solid | - |
| Boiling Point | 248.7 °C (at 760 mmHg) | [1] |
| Melting Point | Not consistently reported in literature | [2] |
| Density | 1.268 g/cm³ | [1] |
| Flash Point | 104.2 °C | [1] |
Solubility Profile
Quantitative solubility data for 8-Methyl-2-(trifluoromethyl)quinoline is not widely published. However, a qualitative assessment can be made based on its structural components:
-
Quinoline Core: The bicyclic aromatic system is inherently hydrophobic and nonpolar.
-
Trifluoromethyl Group (-CF₃): This group is strongly lipophilic and further decreases aqueous solubility.[3]
-
Methyl Group (-CH₃): This nonpolar group also contributes to the molecule's hydrophobic character.[3]
Collectively, these features suggest that 8-Methyl-2-(trifluoromethyl)quinoline has very low solubility in water and high solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane, and alcohols. For drug development purposes, precise solubility determination is critical and must be performed empirically.
Spectroscopic Profile
Spectroscopic analysis is fundamental for confirming the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group.
-
¹³C NMR: The carbon spectrum will display signals for each unique carbon atom. The carbon of the CF₃ group will appear as a characteristic quartet due to coupling with the three fluorine atoms.[4]
-
¹⁹F NMR: The fluorine NMR should exhibit a sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent.[4][5][6]
-
-
Mass Spectrometry (MS): The exact mass of the molecule is 211.06100 Da.[1] Electron ionization (EI) mass spectrometry would be expected to show a strong molecular ion peak (M⁺) at m/z = 211.
Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining key physical properties.
Melting Point Determination (Capillary Method)
Causality: The melting point is a definitive property for assessing the purity of a solid compound. A sharp, narrow melting range indicates high purity, whereas a broad, depressed range suggests the presence of impurities. This protocol utilizes the well-established capillary melting point technique for its reliability and small sample requirement.
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample of 8-Methyl-2-(trifluoromethyl)quinoline is completely dry. If it is a solid, finely crush it into a powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.
-
Apparatus Insertion: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating: If the approximate melting point is unknown, perform a rapid preliminary run. For an accurate measurement, heat rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature (T1) when the first drop of liquid appears and the temperature (T2) when the entire sample has completely melted.
-
Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (≤ 2°C).
Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is considered the gold standard for determining equilibrium solubility. It ensures that the solvent becomes fully saturated with the solute, providing a true measure of its solubility limit under specified conditions (e.g., temperature, pH). This is critical for downstream applications like dose formulation and ADME studies.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of 8-Methyl-2-(trifluoromethyl)quinoline to a series of vials, ensuring a visible amount of solid remains undissolved. This confirms that saturation will be reached.
-
Solvent Addition: Add a precise, known volume of the desired solvent (e.g., phosphate-buffered saline, ethanol, DMSO) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed or centrifuge them to pellet the excess solid.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or µM.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 8-Methyl-2-(trifluoromethyl)quinoline is not widely available, data from structurally related compounds like 8-methylquinoline and other substituted quinolines provide a strong basis for safe handling protocols.[7][8][9]
-
Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation.[8][9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Skin and Body Protection: Wear a lab coat and long pants. Ensure exposed skin is minimized.
-
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, vapors, or mists.
-
Prevent contact with skin and eyes.
-
Practice good industrial hygiene: wash hands thoroughly after handling and before eating or drinking.[7]
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
8-Methyl-2-(trifluoromethyl)quinoline is a compound with significant potential, defined by its unique physicochemical properties. Its high boiling point, density greater than water, and predicted lipophilic nature are key parameters for its handling, purification, and application. While some physical data like a definitive melting point are not consistently reported, this guide provides the necessary experimental framework for researchers to reliably determine these values. Adherence to the detailed protocols and safety guidelines presented herein will ensure the accurate and safe utilization of this compound in research and development settings.
References
-
Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link]
- Jiang, B., Dong, J.-j., Jin, Y., Du, X.-l., & Xu, M. (2008). Supporting Information for The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry.
-
PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]
-
National Institutes of Health. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]
-
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
- Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. fishersci.fr [fishersci.fr]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
